molecular formula C14H13N3 B8385829 2-(1H-benzo[d]imidazol-2-yl)-5-methylbenzenamine

2-(1H-benzo[d]imidazol-2-yl)-5-methylbenzenamine

Cat. No.: B8385829
M. Wt: 223.27 g/mol
InChI Key: NTOYEZDQIYQLTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzo[d]imidazol-2-yl)-5-methylbenzenamine is a compound that features a benzimidazole ring fused with a benzene ring and an amine group Benzimidazole derivatives are known for their broad range of biological activities and are used in various therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d]imidazol-2-yl)-5-methylbenzenamine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization. One common method includes the use of 2-nitroaniline and 4-methylbenzaldehyde under acidic conditions to form the benzimidazole core, which is then reduced to the desired amine compound .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Catalysts and solvents are chosen to maximize efficiency and minimize costs. The use of continuous flow reactors is also explored to enhance production rates and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzo[d]imidazol-2-yl)-5-methylbenzenamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

2-(1H-benzo[d]imidazol-2-yl)-5-methylbenzenamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-benzo[d]imidazol-2-yl)-5-methylbenzenamine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects. The compound’s ability to interact with DNA and proteins also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-benzo[d]imidazol-2-yl)-5-methylbenzenamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl group and amine functionality enhance its reactivity and potential for forming hydrogen bonds, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-5-methylaniline

InChI

InChI=1S/C14H13N3/c1-9-6-7-10(11(15)8-9)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3,(H,16,17)

InChI Key

NTOYEZDQIYQLTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3N2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

33.8 g (55 mmol) of oxone [70693-62-8] are added in portions to a solution of 13.5 g (100 mmol) of 2-nitro-4-methylbenzaldehyde [20357-22-6] and 11.9 g (110 mmol) of 1,2-diaminobenzene in a mixture of 150 ml of DMF and 5 ml of water with stirring and cooling to 20° C. at such a rate that the temperature does not exceed 35° C. The reaction mixture is subsequently stirred at room temperature until conversion of the aldehyde is complete (about 4 h). The reaction mixture is stirred into a solution of 40 g of potassium carbonate in 2000 ml of water, stirred for a further 15 min., extracted with three 300 ml portions of dichloromethane in each case, the organic phase is washed twice with 300 ml of water, once with 500 ml of sat. sodium chloride solution and dried over sodium sulfate. The dichloromethane solution is filtered through silica gel, and the dichloromethane is removed in vacuo. The yellow residue is taken up in 500 ml of methanol, blanketed with nitrogen with stirring, 3 g of 10% Pd/C are added, and the mixture is hydrogenated at room temperature in an autoclave at a hydrogen pressure of 2 bar. When the uptake of hydrogen is complete, the catalyst is filtered off via a Celite bed, and the methanol is removed in vacuo. Yield: 18.5 g (83 mmol), 83%. Purity: >95% according to 1H-NMR.
Name
Quantity
33.8 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Name
Quantity
2000 mL
Type
solvent
Reaction Step Three

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